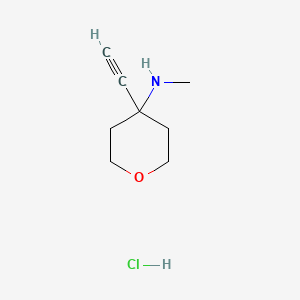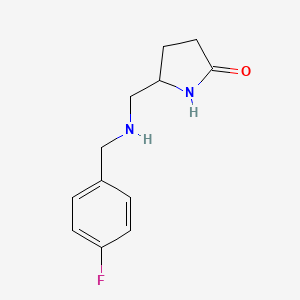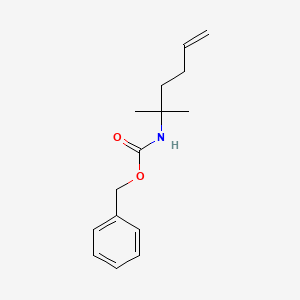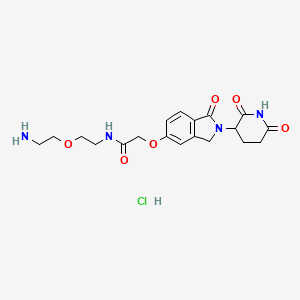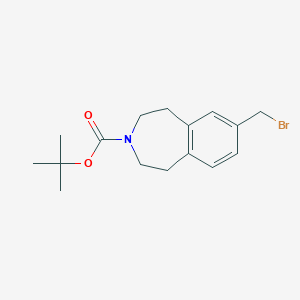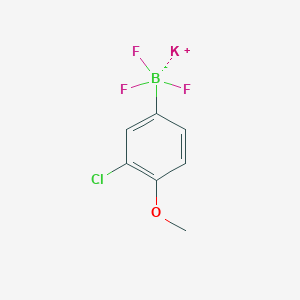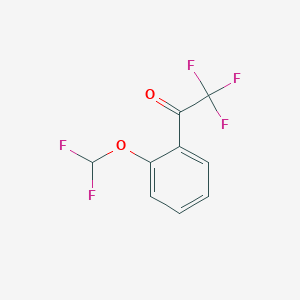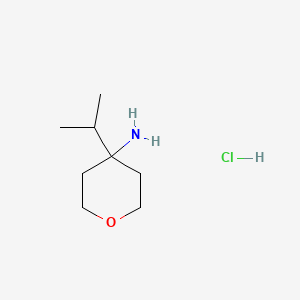
4-(Propan-2-yl)oxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)oxan-4-amine hydrochloride is a chemical compound with a molecular formula of C7H16ClNO It is a derivative of oxane, featuring an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)oxan-4-amine hydrochloride typically involves the reaction of oxane derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
4-(Propan-2-yl)oxan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride
- N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride
Uniqueness
4-(Propan-2-yl)oxan-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-propan-2-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)8(9)3-5-10-6-4-8;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
XVSOYSOILMWYID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


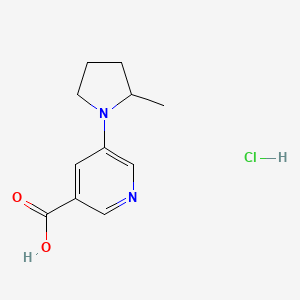
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
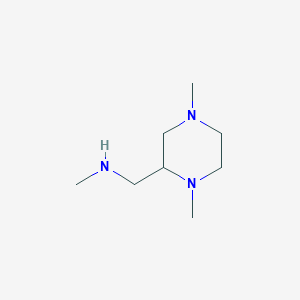
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
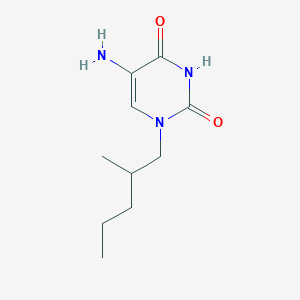
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
